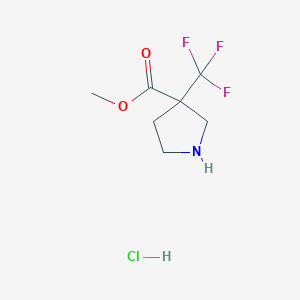

Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Description

Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative featuring a trifluoromethyl (-CF₃) group and a methyl ester (-COOCH₃) at the 3-position of the pyrrolidine ring, with a hydrochloride counterion. This compound is widely utilized as a versatile building block in pharmaceutical and agrochemical research due to its unique stereoelectronic properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ester moiety allows for further functionalization via hydrolysis or amidation . Its stereochemical diversity (e.g., (3S,4S) and (3R,4R) configurations) enables tailored applications in drug design, as evidenced by its availability in enantiopure forms from suppliers like Enamine Ltd and CymitQuimica .

Properties

IUPAC Name |

methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2.ClH/c1-13-5(12)6(7(8,9)10)2-3-11-4-6;/h11H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMHFZJINCOCDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNC1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves:

- Construction of the pyrrolidine ring bearing a trifluoromethyl substituent at the 3-position.

- Introduction of the methyl carboxylate group at the same carbon.

- Conversion to the hydrochloride salt for isolation and purification.

A key step is the enantioselective hydrogenation of pyrrolidine-3-carboxylic acid derivatives bearing trifluoromethyl substituents, which ensures high enantiomeric purity and yield.

Asymmetric Hydrogenation Approach

A patented process (US Patent US8344161B2, 2009) describes a highly efficient asymmetric hydrogenation method for preparing chiral pyrrolidine-3-carboxylic acid derivatives, including trifluoromethyl-substituted analogs. The process involves:

- Using ruthenium-based catalysts with diphosphine ligands such as MeOBIPHEP.

- Conducting hydrogenation under controlled hydrogen pressure (20–60 bar, preferably 35–45 bar).

- Operating at mild temperatures (20–40°C) to optimize enantiomeric excess and yield.

- The reaction is typically run in methanol or similar solvents.

Reaction Conditions Summary:

| Parameter | Range | Preferred Conditions |

|---|---|---|

| Hydrogen pressure | 1–100 bar | 35–45 bar |

| Temperature | 20–100°C | 20–40°C |

| Catalyst | Ru(OAc)2(diphosphine) | Ru with MeOBIPHEP ligand |

| Solvent | Methanol or similar | Methanol |

| Reaction time | ~20 hours | 18–20 hours |

This method yields the desired (S,S)-configured methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate with high enantiomeric purity (>99.9% ee) and purity (>98%) after workup.

Workup and Isolation

After hydrogenation:

- The crude product is dissolved in 1M sodium hydroxide solution.

- Extraction with tert-butyl methyl ether (TBME) removes organic impurities.

- The aqueous layer is acidified carefully with hydrochloric acid to pH ~2.5 to precipitate the hydrochloride salt.

- The precipitate is filtered, washed with water and ethanol, and dried under vacuum.

This process typically provides yields in the range of 58–88%, with high purity and enantiomeric excess.

Representative Experimental Procedure

- To a solution of the pyrrolidine precursor in methanol, add the Ru catalyst with the diphosphine ligand.

- Stir under hydrogen atmosphere at 40 bar and 30°C for 20 hours.

- After completion, release pressure and evaporate solvent.

- Dissolve residue in 1M NaOH, add TBME, separate layers.

- Acidify aqueous layer with 2M HCl to precipitate hydrochloride salt.

- Filter, wash, and dry to obtain this compound.

Notes on Enantiomeric Purity and Catalyst Removal

- The catalyst can be removed by basifying the reaction mixture and extracting with organic solvents.

- The product precipitates at its isoelectric point, facilitating purification.

- The enantiomeric purity is generally so high that no further chiral resolution is necessary.

Summary Table of Preparation Method

| Step | Description | Outcome |

|---|---|---|

| Starting material | Pyrrolidine-3-carboxylic acid derivative with CF3 group | Suitable precursor for hydrogenation |

| Catalyst | Ru(OAc)2 with diphosphine ligand (e.g., MeOBIPHEP) | Enables asymmetric hydrogenation |

| Hydrogenation conditions | 35–45 bar H2, 20–40°C, ~20 h | High conversion and enantioselectivity |

| Workup | NaOH extraction, acidification with HCl | Precipitation of hydrochloride salt |

| Purification | Filtration, washing, drying | High purity, >99% ee product |

| Yield | 58–88% | Efficient synthesis |

Research Findings and Advantages

- The method provides excellent enantioselectivity (>99.9% ee) critical for pharmaceutical applications.

- Mild reaction conditions preserve sensitive functional groups.

- The use of commercially available or easily prepared diphosphine ligands simplifies catalyst preparation.

- The hydrochloride salt form improves stability and handling.

Additional Considerations

- Alternative synthetic routes may involve multi-step functionalization of pyrrolidine rings, but asymmetric hydrogenation remains the most straightforward and scalable method.

- The trifluoromethyl group is introduced early in the synthesis to ensure stereochemical control during hydrogenation.

- The process has been validated at gram to multi-gram scale with consistent results.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable component in drug design.

Case Study: Neurological Drug Synthesis

- Objective : To synthesize compounds with improved efficacy against neurological disorders.

- Method : The compound was used as a precursor in the synthesis of novel neurotransmitter modulators.

- Outcome : Resulted in compounds with enhanced binding affinity to specific receptors, demonstrating potential therapeutic effects.

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals. Its unique chemical properties contribute to improved efficacy in pest control products.

Key Features

- Higher Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate plant tissues effectively.

- Enhanced Activity : Studies have shown that formulations containing this compound exhibit greater pest control efficacy compared to traditional agents.

Material Science

This compound is also employed in material science for developing advanced materials such as polymers and coatings.

Applications

- Durability : The incorporation of this compound into polymer matrices enhances resistance to environmental degradation.

- Coatings : Used in protective coatings that require high performance under varying environmental conditions.

Research Reagents

This compound acts as a valuable reagent in organic synthesis, facilitating the creation of complex molecules necessary for research purposes.

Synthesis Pathways

- It enables researchers to explore new chemical pathways and synthesize derivatives that may have unique biological activities.

Biochemical Studies

In biochemical research, this compound is utilized to investigate enzyme activity and protein interactions.

Research Insights

- The structural characteristics of this compound influence binding affinity and specificity towards various biological targets.

- Studies have demonstrated its potential to modulate enzyme activity, providing insights into metabolic pathways related to neurotransmitters.

Comparison Table of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate HCl | Contains trifluoromethyl group | Greater electronic effects due to three fluorine atoms |

| Methyl 2-(fluoromethyl)pyrrolidine-2-carboxylate | Fluorine at a different position | Altered reactivity compared to methyl 3-fluoromethyl derivative |

| Methyl pyrrolidine-3-carboxylate | Lacks fluorine substitution | More reactive due to absence of fluorine stabilization |

Mechanism of Action

The mechanism of action of Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Key Observations :

- Ester vs. Carboxylic Acid : The methyl ester (COOCH₃) in the target compound offers higher lipophilicity compared to the carboxylic acid (COOH) in 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, making it more suitable for blood-brain barrier penetration in CNS drug candidates .

- Amide vs.

Stereochemical Variants

Impact of Stereochemistry :

- Enantiomers exhibit distinct binding affinities to biological targets. For example, the (3S,4S) configuration is often selected for chiral auxiliaries in asymmetric synthesis, while the (3R,4R) form may show enhanced activity in kinase inhibition assays .

Functional Group Modifications

Trifluoromethyl vs. Phenyl/Methyl :

- 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride (CAS: 1248089-24-8) replaces the ester with a 4-(trifluoromethyl)phenyl group, increasing aromatic stacking interactions in receptor binding .

- Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride (CAS: N/A) lacks the CF₃ group, reducing steric bulk and electronic effects, which simplifies its use in combinatorial chemistry .

Diazirine Incorporation :

- 3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride (CAS: 2230798-60-2) incorporates a photoreactive diazirine group, enabling photoaffinity labeling in proteomics studies .

Biological Activity

Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a fluorinated derivative of pyrrolidine that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. The compound's trifluoromethyl group significantly influences its chemical properties, enhancing metabolic stability and interaction with biological targets. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural characteristics include:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that provides a basic framework for biological activity.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, contributing to its pharmacological properties.

Table 1: Structural Features of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate HCl | Contains trifluoromethyl group | Greater electronic effects due to three fluorine atoms |

| Methyl 2-(fluoromethyl)pyrrolidine-2-carboxylate | Fluorine at a different position | Altered reactivity compared to the methyl 3-fluoromethyl derivative |

| Methyl pyrrolidine-3-carboxylate | Lacks fluorine substitution | More reactive due to absence of fluorine stabilization |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The trifluoromethyl group enhances binding affinity and specificity, which can lead to modulation of metabolic pathways. Notably, this compound has been investigated for its potential effects on neurological systems, particularly in relation to neurotransmitter metabolism.

Case Studies

- Neurological Effects : Research has indicated that compounds with trifluoromethyl groups can influence neurotransmitter systems. A study demonstrated that this compound exhibited significant inhibition of certain enzymes involved in neurotransmitter metabolism, suggesting potential applications in treating neurological disorders.

- Antimicrobial Activity : In vitro studies have shown that derivatives of pyrrolidine, including those with trifluoromethyl substitutions, exhibit antibacterial properties. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) value against Staphylococcus aureus comparable to established antibiotics .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound in various biological contexts:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as reverse transcriptase, which is crucial in viral replication processes.

- Antituberculosis Activity : Structural analogs have been developed that target Mycobacterium tuberculosis, showing promising results with MIC values significantly lower than traditional treatments .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of pharmaceuticals. Its unique properties allow for the development of drugs with enhanced potency and selectivity:

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride?

Methodological Answer:

The synthesis typically involves cyclization of trifluoromethyl-containing precursors or functionalization of pyrrolidine rings. Key steps include:

- Ring Formation: Use of Michael addition or [3+2] cycloaddition reactions to construct the pyrrolidine core.

- Trifluoromethyl Introduction: Employing reagents like trifluoromethyltrimethylsilane (TMSCF₃) or Umemoto’s reagent for electrophilic trifluoromethylation .

- Esterification: Reaction of the carboxylic acid intermediate with methanol under acidic conditions, followed by HCl salt formation.

Validation: Monitor reaction progress via TLC or LC-MS, and confirm purity using HPLC with UV detection at 210–220 nm .

Advanced: How can stereochemical integrity be ensured during synthesis, given the compound’s multiple stereocenters?

Methodological Answer:

- Chiral Auxiliaries: Use enantiopure starting materials (e.g., (3S,4S)-configured precursors) to control stereochemistry .

- Asymmetric Catalysis: Employ chiral catalysts (e.g., Jacobsen’s catalysts) for enantioselective cyclization or trifluoromethylation.

- Analytical Confirmation: Validate stereochemistry via:

Advanced: How can conformational analysis of the pyrrolidine ring be performed using Cremer-Pople parameters?

Methodological Answer:

- Data Collection: Obtain high-resolution X-ray diffraction data (≤ 0.8 Å) to determine atomic coordinates .

- Calculation: Apply Cremer-Pople puckering parameters (, , ) using software like Mercury CSD:

- : Puckering amplitude (Å).

- : Phase angle defining puckering type (e.g., envelope vs. twist).

- Interpretation: Compare results with database entries (e.g., Cambridge Structural Database) to identify dominant conformers in related compounds .

Basic: What analytical techniques are suitable for assessing purity and identifying impurities?

Methodological Answer:

- HPLC-MS: Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Detect impurities at 0.1% level via UV (210 nm) and confirm masses via ESI-MS .

- NMR: Identify residual solvents (e.g., DMSO) or by-products (e.g., unreacted precursors) in H and C spectra.

- Elemental Analysis: Verify stoichiometry of C, H, N, and Cl to confirm hydrochloride salt formation .

Advanced: How can computational modeling predict reactivity of the trifluoromethyl group in further derivatizations?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to evaluate electronic effects of the CF₃ group.

- Fukui Indices: Calculate nucleophilic/electrophilic sites to predict reaction sites (e.g., susceptibility to nucleophilic attack at the ester group).

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide medicinal chemistry modifications .

Advanced: How do experimental and theoretical data resolve contradictions in reported crystal packing motifs?

Methodological Answer:

- Structural Comparison: Use Mercury CSD to overlay experimental structures and identify packing differences (e.g., hydrogen-bonding networks) .

- Energy Minimization: Perform lattice energy calculations (e.g., PIXEL method) to assess stability of observed vs. predicted packing modes.

- Dynamic Analysis: Conduct variable-temperature XRD to study phase transitions or conformational flexibility .

Basic: What stability protocols are recommended for long-term storage of the compound?

Methodological Answer:

- Conditions: Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .

- Monitoring: Perform accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Common issues include:

- Hydrolysis: Detect free carboxylic acid via H NMR (disappearance of ester methyl signal).

- Oxidation: Monitor for N-oxide formation using high-resolution MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.